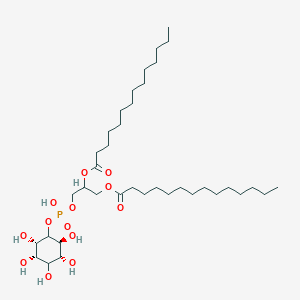

Dimyristoylphosphatidylinositol

Description

Properties

CAS No. |

136655-51-1 |

|---|---|

Molecular Formula |

C37H71O13P |

Molecular Weight |

754.9 g/mol |

IUPAC Name |

[3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |

InChI |

InChI=1S/C37H71O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(38)47-27-29(49-31(39)26-24-22-20-18-16-14-12-10-8-6-4-2)28-48-51(45,46)50-37-35(43)33(41)32(40)34(42)36(37)44/h29,32-37,40-44H,3-28H2,1-2H3,(H,45,46)/t29?,32?,33-,34+,35-,36-,37?/m0/s1 |

InChI Key |

LYBDVVBIMGTZMB-HVIJGSDCSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |

Synonyms |

1-(2,3-bis((1-oxotetradecyl)oxy)propyl hydrogen phosphate) myo-inositol dimyristoylphosphatidylinositol DMPI |

Origin of Product |

United States |

Molecular Architecture and Conformational Dynamics of Dimyristoylphosphatidylinositol

Stereochemistry and Molecular Synthesis Strategies for Dimyristoylphosphatidylinositol

The synthesis of DMPI with the correct natural stereochemistry is essential for studying its biological activity and biophysical properties. nih.govresearchgate.net The myo-inositol headgroup, the most common isomer in eukaryotes, possesses a specific stereochemical configuration that dictates its interactions within the membrane. mdpi.comulisboa.pt In its most stable chair conformation, all hydroxyl groups are in the equatorial position, except for the hydroxyl at the C2 position, which is axial. mdpi.comsemanticscholar.org The phosphodiester bond connects the myo-inositol to the diacylglycerol (DAG) backbone at the 1-position. mdpi.com

Synthetic strategies for DMPI and its derivatives often involve multi-step chemical processes. For instance, the synthesis of the trisodium (B8492382) salt of this compound-4-phosphate (DMPI-4P) involves the specific deuteration of the headgroup. nih.gov Another approach involves the synthesis of d-myristoyl diacylglycerol as a precursor. core.ac.uk These synthetic routes are designed to yield compounds with high purity and the correct stereochemistry, which is critical for their use in biophysical studies. nih.govcore.ac.uk

Deuteration Approaches for Structural Elucidation

Deuteration, the selective replacement of hydrogen with deuterium (B1214612), is a powerful technique for the structural analysis of molecules like DMPI. nih.gov Specifically deuterated derivatives of DMPI have been synthesized to facilitate structural studies using techniques such as neutron diffraction and ²H-NMR spectroscopy. nih.govacs.orgnih.gov

In neutron diffraction studies, comparing the scattering profiles of deuterated and non-deuterated membranes allows for the precise determination of the location of specific deuterium atoms within the lipid bilayer, with an accuracy of ±0.5 Å. acs.orgnih.govbath.ac.uk This information is invaluable for determining the orientation of the inositol (B14025) headgroup. acs.orgnih.gov For instance, derivatives of the sodium salt of DMPI have been synthesized with specific deuteration in the headgroup for this purpose. acs.orgnih.govresearchgate.net

Solid-state NMR spectroscopy, particularly ²H-NMR, of specifically deuterated DMPI provides detailed information about the dynamics and orientation of the inositol headgroup. nih.gov The quadrupolar splittings observed in ²H-NMR spectra of DMPI labeled with deuterium at specific sites on the D-myo-inositol headgroup can be used to constrain the possible orientations of the headgroup within the membrane. nih.gov Furthermore, advancements in NMR techniques, such as high-field NMR coupled with fast magic-angle spinning, enhance the sensitivity and resolution of ²H MAS spectra, enabling rapid characterization of deuterated compounds. chemrxiv.org Cross-polarization ²H-¹H isotope correlation spectroscopy (CP-iCOSY) can further elucidate local structures and through-space interactions in partially deuterated molecules. chemrxiv.org

Inositol Headgroup Conformation and Orientation within Lipid Bilayers

The conformation and orientation of the inositol headgroup of DMPI within a lipid bilayer are critical determinants of its function and its interactions with other molecules. The myo-inositol ring, in its most stable chair conformation, has all but one of its hydroxyl groups in the equatorial position. ulisboa.ptsemanticscholar.org

Neutron diffraction studies on mixed bilayers of DMPI and dimyristoylphosphatidylcholine (B1235183) (DMPC) have revealed that the inositol ring of DMPI is oriented more-or-less along the bilayer normal, projecting directly out into the aqueous phase. acs.orgnih.govbath.ac.uk This orientation is similar to that observed for the sugar residues in glycolipids. acs.orgnih.gov Assuming the (P)O-DAG bond is roughly parallel to the bilayer normal, this orientation is consistent with a glyceryl-phosphate-inositol linkage conformation of approximately trans, trans, trans, gauche-. acs.orgnih.govbath.ac.uk In this orientation, the C4-hydroxy group is the most extended into the water layer. acs.orgnih.gov

²H-NMR studies have also provided insights into the headgroup orientation. The data from these studies are inconsistent with the inositol ring lying either parallel or perpendicular to the membrane surface. nih.gov Instead, computational modeling based on NMR data suggests four possible "tilted" orientations for the inositol headgroup. nih.gov

Influence of Hydration on Headgroup Orientation

The level of hydration significantly impacts the orientation and dynamics of the DMPI headgroup. nih.gov The orientation of the inositol ring in DMPI is thought to be driven by the maximization of its hydration. acs.orgnih.gov Studies have shown that the ratio of quadrupolar splittings in ²H-NMR spectra, which reflects headgroup orientation, varies significantly with the water-to-lipid molar ratio. nih.gov The electrical activation energies of phospholipids (B1166683) are also a function of both the amount of adsorbed water and the orientation of the polar headgroup. nih.gov The interaction between water and lipid headgroups is a strong interplay; water influences lipid dynamics, and vice versa. researchgate.net

Conformational States and Intermolecular Hydrogen Bonding Networks

The conformation of the DMPI headgroup is stabilized by a network of hydrogen bonds. Computational modeling suggests that out of the possible tilted orientations of the inositol headgroup, two allow for the formation of good intramolecular hydrogen bonds. nih.gov One such hydrogen bond can form between the C2-OH group of the inositol ring and the pro-R oxygen of the phosphate (B84403) group. nih.govmdpi.com This conformation brings the two hydrogen bond partners together due to the glyceryl-phosphate-inositol linkage being close to a trans, trans, trans, gauche- conformation. mdpi.comsemanticscholar.org The presence of intermolecular hydrogen bonds, where water primarily interacts with the central oxygen or sulfur atom of diallyl compounds, along with secondary interactions with allyl groups, has been shown to stabilize the observed conformers of these molecules. nih.gov

Phosphorylation-Induced Conformational Changes of the Inositol Ring (e.g., this compound-4-Phosphate, Phosphatidylinositol-4,5-bisphosphate)

Phosphorylation of the inositol ring dramatically alters its conformation and orientation within the lipid bilayer. acs.orgnih.gov This post-translational modification is a key mechanism for modulating protein-protein interactions and protein activity. nih.gov

When DMPI is phosphorylated to form this compound-4-Phosphate (DMPI-4P), the inositol ring undergoes a significant conformational change. acs.orgnih.gov Neutron diffraction studies have shown that in DMPI-4P, the inositol ring turns over and tilts, causing the C5-hydroxy group to become the most extended into the aqueous layer. nih.govacs.orgnih.gov This change in orientation is not driven by maximizing hydration but is suggested to be due to an electrostatic interaction. acs.orgnih.gov This reorientation is significant as it exposes the C5-hydroxyl group, making it the most accessible site for the subsequent phosphorylation that leads to the formation of Phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂). nih.govacs.orgnih.gov

The headgroup tilt of PI(4,5)P₂ is even more significant and is influenced by electrostatic interactions between the negatively charged phosphate groups and positively charged neighboring lipids. mdpi.com Divalent cations like Ca²⁺ can directly bind to the PI(4,5)P₂ headgroup, leading to confined lipid headgroup tilting and conformational rearrangements. acs.org This cation-induced clustering can lead to the formation of PI(4,5)P₂ nanodomains. nih.gov The binding of PI(4,5)P₂ to proteins, such as focal adhesion kinase (FAK), can also induce conformational changes in the protein, leading to its activation. pnas.orgcsic.es

Table 1: Comparison of Inositol Headgroup Orientation in DMPI and its Phosphorylated Derivatives

| Compound | Most Exposed Hydroxyl Group | Primary Driver of Orientation |

|---|---|---|

| This compound (DMPI) | C4-OH | Maximizing hydration |

| This compound-4-Phosphate (DMPI-4P) | C5-OH | Electrostatic interaction |

| **Phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂) ** | Varies with tilt | Electrostatic interactions |

Acyl Chain Conformation and Packing in this compound-Containing Systems

The ordering of phospholipid acyl chains can be quantified by the lipid order parameter (-SCD), which can be determined from molecular dynamics simulations and compared with experimental values from quadrupole splitting measurements. nih.gov The presence of double bonds in acyl chains, as seen in other phospholipids, disrupts ordered packing and leads to lower order parameters. scifiniti.com Conversely, factors like the presence of cholesterol can increase the ordering of acyl chains. nih.gov

In systems containing PI(4,5)P₂, the headgroup's conformation and interactions can influence the acyl chain dynamics. The clustering of PI(4,5)P₂ can lead to a reorganization of the headgroups, which in turn likely affects the local membrane order by influencing the acyl-chain dynamics. mdpi.com Studies have shown that PI(4,5)P₂ nanodomains exhibit significantly reduced lateral dynamics. mdpi.com Furthermore, the acyl chain composition itself can influence the properties of these nanodomains, with increasingly saturated acyl chains leading to more ordered and structured domains in the presence of Ca²⁺. ulisboa.pt

Dimyristoylphosphatidylinositol Interactions Within Model Membrane Systems

Formation and Characterization of Dimyristoylphosphatidylinositol-Containing Liposomes and Bilayers

The formation of liposomes and lipid bilayers containing DMPI is a fundamental step in studying its biophysical properties. These model systems can be created using various techniques, including the self-assembly of phospholipids (B1166683) in aqueous solutions, which results in the formation of spherical vesicles. mdpi.com The characteristics of these vesicles, such as size and lamellarity, can vary, leading to the formation of small unilamellar vesicles (SUV), large unilamellar vesicles (LUV), and multilamellar vesicles (MLV). eijppr.com Methods like dehydration-rehydration and calcium-induced fusion are employed to prepare specific types of liposomes. eijppr.com

The characterization of these DMPI-containing model membranes involves a range of biophysical techniques. Neutron diffraction, for instance, has been successfully used to determine the precise location and orientation of the inositol (B14025) ring of DMPI within mixed lipid bilayers. nih.govcore.ac.uk This technique, combined with computer modeling, provides high-resolution structural information. nih.gov Other methods like electrophysiology and fluorescence microscopy are also utilized to characterize the structure and interactions within these model membranes. mdpi.comnih.gov

Table 1: Techniques for the Formation and Characterization of DMPI-Containing Model Membranes

| Technique | Application | Key Findings |

|---|---|---|

| Liposome (B1194612) Formation | ||

| Self-assembly in aqueous solution | Formation of spherical vesicles (liposomes). mdpi.com | Results in a population of vesicles with varying sizes. eijppr.com |

| Dehydration-rehydration | Preparation of specific liposome types. eijppr.com | Can be used to create multilamellar vesicles. eijppr.com |

| Calcium-induced fusion | Formation of LUVs from acidic phospholipids. eijppr.com | A method to control vesicle size and structure. eijppr.com |

| Characterization | ||

| Neutron Diffraction | Determining the position and orientation of the DMPI headgroup. nih.govcore.ac.uk | The inositol ring of DMPI lies more-or-less along the bilayer normal. acs.org |

| Computer Modeling | Simulating and refining structural data. nih.gov | Provides detailed molecular conformations. nih.gov |

| Electrophysiology | Studying membrane properties like permeability. mdpi.com | Allows for the investigation of ion channel interactions. |

| Fluorescence Microscopy | Visualizing domain formation and membrane dynamics. nih.gov | Enables direct observation of phase separation. nih.gov |

Mixed Lipid Bilayer Systems (e.g., with Dimyristoylphosphatidylcholine)

The study of DMPI in mixed lipid bilayers, particularly with zwitterionic phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), is crucial for understanding its behavior in a more biologically relevant context. mdpi.comnih.govnih.gov In these mixed systems, the interactions between different lipid species can lead to complex phase behaviors and lateral organization. nih.govnih.gov

Lateral Organization and Domain Formation in Membranes

The lateral organization of lipids within a membrane is not random; lipids can segregate into domains with distinct compositions and physical properties. nih.govnih.govmdpi.com This domain formation is a key aspect of membrane function, influencing processes like signal transduction and protein trafficking. frontiersin.org DMPI, with its large headgroup and potential for specific interactions, can significantly influence this lateral organization.

The formation of lipid domains can be driven by various factors, including hydrophobic mismatch between lipids of different acyl chain lengths and the tendency of certain lipids to cluster. mdpi.com Techniques like fluorescence resonance energy transfer (FRET) have been used to study the thermodynamic phase behavior and lateral organization of lipids in mixed vesicles, revealing the formation of dynamic, coexisting gel and fluid phases. nih.govnih.gov

Influence on Membrane Fluidity and Lipid Packing Density

The inclusion of DMPI in a lipid bilayer can have a profound effect on its fluidity and the packing density of its constituent lipids. Membrane fluidity is a critical parameter that affects the lateral diffusion of lipids and proteins and is influenced by factors such as lipid chemistry and intermolecular interactions. nih.govembopress.org

Studies have shown that the addition of phosphatidylinositol (PI), a class of lipids to which DMPI belongs, to DMPC liposomes induces the formation of fluid phases. nih.gov This is evidenced by a broadening and lowering of the phase transition temperature of DMPC. nih.gov The bulky inositol headgroup of PI is thought to disrupt the tight packing of the DMPC acyl chains, leading to increased membrane fluidity. nih.gov This effect is in contrast to lipids with smaller headgroups, like diacylglycerol (DAG), which can allow for closer lipid packing and a reduction in membrane fluidity. nih.gov Furthermore, the presence of PI can lead to deeper water penetration into the bilayer, further altering its structure and dynamics. nih.gov

Role in Inducing Membrane Curvature and Packing Defects

Membrane curvature is a fundamental property of biological membranes, essential for processes like vesicle formation, fusion, and fission. mdpi.comnih.gov The shape of individual lipid molecules, specifically the relative size of their headgroup and acyl tails, plays a significant role in determining the preferred curvature of a membrane. biophysics.org Lipids with large headgroups and smaller tails, like lysophosphatidylcholine, favor positive curvature, while those with small headgroups and larger tails, like phosphatidylethanolamine, prefer negative curvature. biophysics.org

Phosphatidylinositides, including DMPI, can influence membrane curvature. While some studies suggest that phosphatidylinositol 4,5-bisphosphate (PIP2) has a cylindrical shape in the absence of divalent cations, it can adopt a cone shape upon cation binding, which would be associated with negative membrane curvature. mdpi.com The insertion of amphipathic helices from proteins into the membrane can also induce curvature, and this process is often facilitated by the presence of lipid packing defects. mdpi.combiophysics.org These defects, which are gaps between lipid headgroups, are more prevalent in curved membranes and in the presence of conical-shaped lipids. biorxiv.orgbiorxiv.org The bulky headgroup of DMPI can contribute to the formation of such packing defects, thereby influencing membrane curvature and the binding of proteins with amphipathic helices. nih.govnih.gov

Cation-Mediated Clustering and Nanodomain Formation in Phosphoinositides

The formation of these nanodomains is driven by electrostatic interactions, where a single divalent cation can crosslink multiple phosphoinositide molecules. nih.gov This process can lead to the formation of stable, highly enriched phosphoinositide clusters, while depleting these lipids from the surrounding membrane. nih.gov The biophysical properties of these nanodomains, such as lipid order and dynamics, can be significantly different from those of the bulk membrane. ulisboa.pt For instance, in the presence of Ca²⁺, increasingly saturated acyl chains in phosphatidylinositol 4,5-bisphosphate (PIP2) lead to the formation of more ordered, gel-like nanodomains. ulisboa.pt

Inter-lipid Interactions and Their Biophysical Consequences

Interactions with Phosphatidylcholine (e.g., Dimyristoylphosphatidylcholine)

The interaction between this compound (DMPI) and Dimyristoylphosphatidylcholine (B1235183) (DMPC) has been investigated to understand how these lipids mix and organize within a bilayer. Neutron diffraction studies on 1:1 molar mixtures of DMPI and DMPC provide detailed structural information on the orientation of the DMPI headgroup within a DMPC-dominated environment.

In a biomembrane-like Lα phase (at 50°C and hydrated with 16 water molecules per lipid), the inositol ring of DMPI adopts a specific orientation. nih.govacs.org It lies nearly parallel to the bilayer normal, projecting directly out into the aqueous phase. nih.govacs.org This orientation is thought to maximize the hydration of the polar inositol headgroup. nih.govacs.org Specifically, the C4-hydroxyl group is the most extended into the water layer. nih.govacs.org This arrangement is consistent with a particular conformation (roughly trans, trans, trans, gauche-) for the glyceryl-phosphate-inositol linkage, assuming the bond between the phosphate (B84403) and the diacylglycerol backbone is also approximately parallel to the bilayer normal. nih.govacs.org The miscibility of DMPI with DMPC allows for the formation of these defined mixed membrane systems, which are crucial for studying the biophysical properties of phosphoinositides without the complexity of phase separation into pure domains. nih.gov

| Parameter | Finding in DMPI/DMPC (1:1) Bilayers | Technique | Reference |

|---|---|---|---|

| System Composition | 50:50 molar mixture of DMPI and DMPC | Neutron Diffraction | nih.govacs.org |

| Physical State | Lα (liquid crystalline) phase at 50°C | Neutron Diffraction | nih.govacs.org |

| Inositol Ring Orientation | Projects directly out into the water, nearly parallel to the bilayer normal | Neutron Diffraction | nih.govacs.org |

| Most Exposed Group | The C4-hydroxyl group extends furthest into the aqueous phase | Neutron Diffraction | nih.govacs.org |

Interactions with Other Phosphoinositides (e.g., Phosphatidylinositol-4-Phosphate, Phosphatidylinositol-4,5-bisphosphate)

The phosphorylation of the inositol headgroup dramatically alters its interactions within the membrane. While phosphatidylinositol (PI) itself may be homogeneously distributed, its phosphorylated derivatives, such as Phosphatidylinositol-4-Phosphate (PIP) and Phosphatidylinositol-4,5-bisphosphate (PIP2), have a strong tendency to self-assemble and segregate into distinct nanoscale domains or clusters within a background of neutral phospholipids. nih.govscienceopen.comnih.gov

This clustering is a critical aspect of cell signaling, as these PIP-enriched domains act as docking sites for various proteins. mpg.derutgers.edu Studies using super-resolution microscopy have shown that PIP2 and another derivative, PIP3, form separate and distinct clusters. nih.govnih.gov PIP2 clusters are typically around 64-73 nm in diameter, whereas PIP3 clusters are significantly larger, at approximately 126 nm. nih.govscienceopen.comnih.gov

The driving force for this segregation is complex, involving electrostatic interactions with cations and specific hydrogen-bonding networks between the phosphoinositide headgroups. mpg.denih.gov The addition of phosphate groups changes the charge and hydration properties of the headgroup, leading to altered intermolecular interactions. Neutron diffraction studies reveal that upon phosphorylation at the C4 position (forming DMPI-4P from DMPI), the inositol ring tilts over, causing the C5-hydroxyl group to become the most extended into the water layer, a shift attributed to electrostatic interactions. nih.govacs.org This reorientation illustrates how phosphorylation directly modulates the lipid's conformation and its presentation at the membrane-water interface, which in turn governs its ability to form specialized domains and interact with binding partners. nih.govacs.org

| Phosphoinositide | Observed Behavior in Model Membranes | Typical Domain Size | Key Interaction Driver | Reference |

|---|---|---|---|---|

| Phosphatidylinositol (PI) / DMPI | Generally mixes well with PC lipids; less prone to clustering | N/A (often homogeneous) | Headgroup hydration | nih.govacs.org |

| Phosphatidylinositol-4-Phosphate (PIP) | Undergoes reorientation upon phosphorylation; can form domains | Not specified | Electrostatic interactions, hydrogen bonding | nih.govnih.gov |

| Phosphatidylinositol-4,5-bisphosphate (PIP2) | Segregates into distinct, stable nanoscale domains | ~64 - 73 nm | Electrostatic interactions, protein binding, cation bridging | nih.govscienceopen.comnih.gov |

Influence of Sterols (e.g., Sitosterol (B1666911), Cholesterol) on this compound-Containing Membranes

Sterols are critical modulators of membrane properties, and their influence extends to bilayers containing phosphoinositides like DMPI. Cholesterol, in particular, has a profound and multifaceted interaction with phosphoinositides.

Research shows that cholesterol stabilizes fluid, phosphoinositide-enriched domains. nih.gov This interaction is observed for phosphatidylinositol (the parent compound of DMPI) as well as its phosphorylated forms. nih.gov The stabilization is not merely a non-specific packing effect; it critically depends on the 3-hydroxyl group of cholesterol. nih.gov This suggests that cholesterol participates in an intermolecular hydrogen bond network with the phosphoinositide headgroups. nih.gov By acting as a spacer, cholesterol may also reduce the electrostatic repulsion between the negatively charged headgroups, further promoting the stability of these lipid domains. nih.gov

β-Sitosterol, a common plant sterol, is expected to have a similar, though potentially less pronounced, effect. Studies comparing β-sitosterol and cholesterol in phosphatidylcholine bilayers have found that both sterols increase bilayer thickness. nih.gov However, cholesterol is generally more effective at ordering the acyl chains and has higher miscibility within the membrane compared to β-sitosterol, which can crystallize out of the bilayer at high concentrations. nih.govnih.gov Therefore, while sitosterol would likely interact with and order a DMPI-containing membrane, its condensing effect and ability to stabilize PI-domains might be weaker than that of cholesterol. nih.govnih.gov

| Sterol | Effect on Phosphoinositide (PI) Domains | General Effect on Membrane Properties | Key Structural Feature for Interaction | Reference |

|---|---|---|---|---|

| Cholesterol | Stabilizes and promotes the formation of fluid, PI-enriched domains | Increases acyl chain order (condensing effect), increases membrane thickness and rigidity, decreases permeability | 3-hydroxyl group (for H-bonding with PI headgroup) | nih.govimrpress.commdpi.com |

| β-Sitosterol | Expected to have a similar but weaker stabilizing effect due to lower miscibility | Increases membrane thickness; less effective at ordering chains compared to cholesterol | 3-hydroxyl group | nih.govnih.gov |

Enzymatic and Protein Interactions Involving Dimyristoylphosphatidylinositol

Dimyristoylphosphatidylinositol as a Substrate for Phospholipase Enzymes

DMPI serves as a substrate for several phospholipase enzymes, which are critical for generating second messengers in cell signaling. ontosight.ai

Phospholipase C (PLC) Substrate Specificity and Hydrolysis Mechanisms

Phospholipase C (PLC) enzymes are a class of phosphodiesterases that hydrolyze phospholipids (B1166683), including phosphatidylinositol and its phosphorylated derivatives. nih.gov Specifically, PLC targets the phosphodiester bond between the glycerol (B35011) backbone and the phosphate (B84403) group of phosphatidylinositol. In the case of DMPI, PLC-mediated hydrolysis yields two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). ontosight.ai This process is a fundamental step in many signal transduction pathways. ontosight.ainih.gov While inositol-containing phospholipids are a primary source of diacylglycerol, evidence suggests that other major phospholipids like phosphatidylcholine can also be hydrolyzed by PLC in response to certain stimuli. nih.gov

The activity of PLC isozymes is tightly regulated within the cell. nih.gov Studies have shown that PLC activity is not only confined to the plasma membrane but also occurs at intracellular membranes, such as the nuclear envelope in cardiac myocytes, suggesting a spatial regulation of its signaling. nih.gov

Kinetic and Stereochemical Evidence for Phosphatidylinositol-Specific Phospholipase C (PI-PLC) Interactions

The interaction between phosphatidylinositol-specific phospholipase C (PI-PLC) and its substrates has been elucidated through kinetic and stereochemical studies. A thiophosphate analog of DMPI, 1,2-dimyristoyloxypropane-3-thiophospho(1D-1-myo-inositol) (D-thio-DMPI), has been instrumental in these investigations. nih.gov Kinetic analyses using this analog have provided detailed information about the enzyme's activity. nih.govstewarthendrickson.com

Research has highlighted the crucial role of specific amino acid residues in the catalytic activity of PI-PLC. For instance, Arg-69 has been identified as essential for catalysis, as mutations at this position lead to a significant decrease in enzyme activity. nih.govacs.org This arginine residue is believed to stabilize the negative charge on the pentacoordinate phosphate in the transition state during the hydrolysis reaction. nih.gov Stereochemical studies using substrate analogs have further supported the interaction between Arg-69 and the phosphate group of the substrate. nih.govacs.org

Table 1: Kinetic Parameters for PI-PLC with D-thio-DMPI

| Parameter | Value | Unit | Conditions |

|---|---|---|---|

| Vmax | 133 | µmol min⁻¹ mg⁻¹ | In the presence of L-thio-DMPI |

| Ks' | 0.097 | mM | In the presence of L-thio-DMPI |

| Km* | 0.22 | mol fraction | In the presence of L-thio-DMPI |

Data from a study on the activity of PI-PLC from *Bacillus cereus with thiophosphate analogs of this compound.* nih.gov

Glycosylphosphatidylinositol (GPI)-Specific Phospholipases (GPI-PLD) and this compound

Glycosylphosphatidylinositol (GPI)-specific phospholipase D (GPI-PLD) is an enzyme that specifically cleaves the inositol phosphate linkage of GPI anchors. wikipedia.orgwikipedia.org These GPI anchors tether a variety of proteins to the extracellular face of the plasma membrane. wikipedia.org The GPI anchor of the Variant Surface Glycoprotein (VSG) in Trypanosoma brucei notably contains a this compound moiety. parahostdis.org

GPI-PLD is found in serum, where it is associated with high-density lipoproteins. wikipedia.org Its activity releases GPI-anchored proteins from the cell surface. wikipedia.org The expression of GPI-PLD has been observed in macrophages within human atherosclerotic plaques, suggesting its potential involvement in inflammatory processes. nih.gov

Protein-Dimyristoylphosphatidylinositol Binding and Regulation

Beyond its role as an enzyme substrate, DMPI also participates in the direct binding and regulation of various proteins, influencing their localization and activity at the cell membrane. ontosight.ai

Specificity of Protein-Lipid Interactions

The interaction between proteins and lipids is a fundamental aspect of cellular function, with a high degree of specificity. nih.gov Proteins can recognize and bind to specific lipid headgroups, contributing to their recruitment to membranes. univr.it For instance, pleckstrin homology (PH) domains are known to recognize phosphoinositide phosphates. univr.it

The composition of the lipid annulus, or the shell of lipids immediately surrounding a membrane protein, is dictated by the local architecture of the protein's transmembrane domains. nih.gov This can lead to specificities for certain lipid classes and molecular species at different interfaces of the same protein complex. nih.gov Studies on the interaction of coagulation factor VIII with phosphatidylinositol-containing liposomes have shown that the binding involves multiple domains of the protein, suggesting a deeper penetration into the lipid particle compared to its interaction with phosphatidylserine. nih.gov This highlights the unique physicochemical changes induced by PI, such as packing defects, which may enhance protein association. nih.gov

Role in Recruitment and Activation of Signaling Proteins at the Membrane

The binding of proteins to specific lipids like DMPI is a key mechanism for their recruitment to and activation at the cell membrane. biorxiv.org Phosphoinositides, including the family to which DMPI belongs, are crucial for the recruitment, activation, and organization of signaling proteins. researchgate.net This recruitment can trigger downstream signaling cascades.

For example, the activation of certain signaling pathways relies on the coordinated assembly of multi-protein complexes at the membrane, which can be initiated by the interaction with specific lipids. nih.gov The localization and activity of many signaling proteins containing pleckstrin homology domains are regulated by their binding to phosphoinositides. nih.gov This interaction brings these proteins to the membrane, where they can participate in signal transduction. Phosphorylation events can further modulate these protein-lipid and protein-protein interactions, providing a dynamic way to regulate protein activity and subcellular localization. frontiersin.orgnih.gov

Structural and Biochemical Studies with Synaptotagmins (SYTs) and C2 Domains

Synaptotagmins (SYTs) are crucial membrane-trafficking proteins that act as calcium sensors, playing a key role in the regulation of exocytosis. nih.gov Their function is largely mediated by the presence of C2 domains, which are calcium-dependent, membrane-targeting modules that exhibit a wide range of lipid selectivity. ebi.ac.uk Structural and biochemical investigations have illuminated the intricate interactions between SYT C2 domains and various phospholipids, including phosphatidylinositols, which are foundational to understanding the role of specific lipid species like this compound (DMPI) in these processes.

The C2 domain itself is an eight-stranded beta-sandwich built around a conserved four-stranded "C2 key" motif. nih.govebi.ac.uk Calcium ions bind within a cup-shaped depression formed by loops at the top of the domain. nih.govebi.ac.uk This binding is critical as it often bridges the interaction between the C2 domain and the negatively charged phospholipids in the cell membrane. csic.es

Studies on plant and animal synaptotagmins reveal specific binding sites for phospholipids. The C2A domain of Arabidopsis SYT1, for instance, has a canonical structure with a well-defined Ca²⁺-binding pocket that interacts with small, negatively charged phospholipids. csic.es Modeling of the SYT1 C2A domain in complex with phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) shows a defined binding pocket. nih.gov The orientation and membrane penetration of C2 domains are determined by the interplay between Ca²⁺-dependent binding and interactions with polybasic lipid binding sites. nih.gov

The interaction is not solely dependent on calcium. Many C2 domains feature a polybasic patch of positively charged amino acid residues (often lysines) that can interact with negatively charged phosphoinositides even in the absence of calcium. nih.gov This allows for a multi-faceted regulation, where the C2 domain can be recruited to the membrane via these electrostatic interactions and then undergo a Ca²⁺-triggered conformational change that promotes deeper membrane penetration and functional activation. The C2B domain of some synaptotagmins can also promote protein oligomerization in a calcium-dependent manner. stanford.edu

While many studies use phosphatidylinositols with different acyl chains, the fundamental principles of headgroup recognition by the C2 domain remain the same. The dimyristoyl chains of DMPI would influence the local membrane environment, affecting the packing of adjacent lipids and potentially modulating the depth of penetration and stability of the C2 domain-membrane complex.

| Feature | Description | Reference |

| Core Structure | Eight-stranded β-sandwich constructed around a conserved four-stranded "C2 key" motif. | nih.govebi.ac.uk |

| Ca²⁺ Binding | Occurs in a cup-shaped depression between two polypeptide loops; often mediates phospholipid binding. | nih.govcsic.es |

| Phospholipid Interaction | Involves both Ca²⁺-dependent binding to the lipid headgroup and electrostatic interactions via a polybasic patch on the C2 domain surface. | nih.gov |

| Conformational Change | Ca²⁺ binding can induce structural changes that alter the topology and orientation of the C2 domain with respect to the membrane. | csic.esnih.gov |

Role in Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis and Lipid Remodeling

This compound is a key structural component of certain Glycosylphosphatidylinositol (GPI) anchors, particularly in protozoan parasites like Trypanosoma brucei. parahostdis.org GPI anchors are complex glycolipids that attach a wide variety of proteins to the cell surface in eukaryotes. nih.govnih.gov The biosynthesis and subsequent modification of these anchors are critical for the proper localization and function of the attached proteins. nih.govcdghub.com

In T. brucei, the Variant Surface Glycoproteins (VSGs) that form a dense protective coat are anchored to the membrane by a GPI anchor that specifically contains a this compound moiety. parahostdis.org This is not the initial lipid composition of the anchor. The GPI anchor is first synthesized in the endoplasmic reticulum (ER) with different fatty acids at the sn-1 and sn-2 positions of the phosphatidylinositol. parahostdis.orgnih.gov

A crucial maturation step, known as lipid remodeling, occurs in the ER before the anchor is transferred to the protein. parahostdis.org This process involves the replacement of the original fatty acids with two molecules of myristate (a C14:0 saturated fatty acid). The remodeling is initiated by the removal of the fatty acid at the sn-2 position, followed by the acylation with myristate, using myristoyl-CoA as the donor. parahostdis.org A similar process replaces the sn-1 fatty acid. This specific remodeling to a dimyristoyl lipid moiety is essential for the proper function and transport of GPI-anchored proteins like VSG. parahostdis.orgnih.gov

While originally thought to be unique to trypanosomes, lipid remodeling of GPI anchors is now known to occur in other organisms, including yeast and mammals, although the final lipid species may differ. biologists.com In mammals, for instance, the lipid portion of GPI anchors also undergoes remodeling, highlighting the conserved importance of tailoring the anchor's lipid structure for its biological role, such as sorting into specialized membrane microdomains or "lipid rafts". nih.govnih.govbiologists.com

| Step | Location | Description | Key Molecules | Reference |

| 1. Initial GPI Synthesis | Endoplasmic Reticulum (ER) | A GPI precursor is synthesized with a standard phosphatidylinositol moiety, typically containing longer and/or unsaturated fatty acids. | Phosphatidylinositol, Sugars (Glucosamine, Mannose), Ethanolamine Phosphate | parahostdis.orgnih.gov |

| 2. Lipid Remodeling | Endoplasmic Reticulum (ER) | The original fatty acids at the sn-1 and sn-2 positions are enzymatically removed. | Glycolipid A' | parahostdis.org |

| 3. Myristoylation | Endoplasmic Reticulum (ER) | Two myristate molecules are transferred to the glycerol backbone, forming the this compound moiety. | Myristoyl-CoA | parahostdis.org |

| 4. Protein Attachment | Endoplasmic Reticulum (ER) | The completed GPI anchor, now containing DMPI, is transferred to the C-terminus of a target protein (e.g., VSG). | GPI transamidase | parahostdis.org |

Impact on Membrane Protein Conformational Energetics

The lipid bilayer is not a passive scaffold but an active environment that profoundly influences the structure, dynamics, and function of embedded membrane proteins. researchgate.net The conformational energetics of a membrane protein—the free energy landscape that dictates its equilibrium between different functional states—is intrinsically linked to the physical and chemical properties of the surrounding lipid bilayer. researchgate.netplos.org The inclusion of specific lipids like this compound can alter these energetics.

Membrane proteins undergo conformational changes as part of their functional cycle, such as the opening and closing of an ion channel. researchgate.netnih.gov These structural rearrangements often involve movement of the protein's transmembrane domains, which inevitably alters the packing of the adjacent lipid molecules. researchgate.net This perturbation of the local lipid environment has an associated energy cost, known as the bilayer deformation energy. This energy cost contributes to the total free energy difference between the protein's conformational states.

The specific properties of this compound's acyl chains are significant in this context. The two myristoyl chains (14:0) are relatively short and fully saturated. A membrane region enriched with DMPI would therefore have different physical properties compared to a region with longer, unsaturated acyl chains. It would likely favor a thinner bilayer with more ordered, tightly packed acyl chains.

Consequently, a conformational change in a protein that causes a significant mismatch with the properties of a DMPI-rich environment would be energetically penalized. For example, a change that requires a local thickening of the bilayer or disrupts the ordered packing of the saturated chains would be less favorable. In this way, the lipid composition, including the presence of DMPI, can shift the conformational equilibrium of a membrane protein, favoring states that are best accommodated by the local lipid environment. This provides a mechanism for the cell to modulate protein function by controlling the lipid composition of its membranes. researchgate.netplos.org

Advanced Methodologies in Dimyristoylphosphatidylinositol Research

Spectroscopic Techniques for Conformational and Dynamic Studies

Deuterium (B1214612) Nuclear Magnetic Resonance (2H-NMR) Spectroscopy in Model Membrane Systems

Deuterium Nuclear Magnetic Resonance (2H-NMR) spectroscopy is a powerful tool for studying the conformational behavior of DMPI within model membranes. nih.gov By selectively labeling specific sites on the D-myo-inositol headgroup with deuterium, researchers can obtain detailed information about the orientation and dynamics of the headgroup. nih.govcore.ac.uk

In one study, DMPI was synthesized with deuterium labels at specific positions on the inositol (B14025) ring. nih.gov The 2H-NMR spectra of this labeled DMPI in a lamellar phase revealed distinct quadrupolar splittings for the axially and equatorially oriented C-D bonds. nih.gov The ratio of these splittings was found to vary significantly with changes in hydration and temperature, providing constraints on the possible orientations of the inositol headgroup. nih.gov The data suggested that the inositol ring does not lie parallel or perpendicular to the membrane surface but rather adopts a "tilted" orientation. nih.gov Computational modeling based on these NMR constraints identified four potential tilted orientations, with two of them being stabilized by intramolecular hydrogen bonds. nih.gov

| Experimental Condition | Quadrupolar Splitting (δν) of Axially Oriented C-D Bonds | Quadrupolar Splitting (δν) of Equatorially Oriented C-D Bond | Ratio of Splittings (δν ax/δν eq) |

| RW/L = 129, T = 70°C | 3.83 kHz | 2.17 kHz | 1.76 |

| Variable (RW/L = 129-210, T = 30-80°C) | Varies | Varies | 1.17 - 4.38 |

Data derived from a study on the conformational behaviour of phosphatidylinositol in model membranes. nih.gov

These findings highlight the utility of 2H-NMR in refining our understanding of the conformational landscape of DMPI in a bilayer environment. The technique allows for the exclusion of certain orientations and provides valuable data for computational modeling to determine the most probable conformations. nih.gov

Solid-State NMR Spectroscopy for Membrane Environment Studies

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for investigating the structure and dynamics of lipids and proteins within membrane environments. nih.govnih.govuniversiteitleiden.nl Unlike solution NMR, ssNMR can be applied to molecules with restricted mobility, such as those in lipid bilayers. nih.gov This method provides atomic-level information about the local environment, including the conformation and packing of lipid molecules. researchgate.netmdpi.com

Furthermore, ssNMR techniques, such as those utilizing magic-angle spinning (MAS), can provide high-resolution spectra of membrane components, allowing for the detailed characterization of molecular interactions. uni-goettingen.demit.edu While direct ssNMR studies specifically detailing DMPI are not as prevalent in the provided search results, the principles and applications of ssNMR to other phospholipids (B1166683) are directly transferable and essential for understanding the behavior of DMPI in a membrane context. researchgate.netmdpi.com The ability of ssNMR to probe both the lipid and any interacting molecules, such as membrane proteins, makes it an invaluable tool for a comprehensive understanding of DMPI's role in membrane structure and function. nih.govnih.gov

Diffraction and Scattering Approaches for Structural Elucidation

Neutron Diffraction Studies of Headgroup Orientation within Bilayers

Neutron diffraction is a powerful technique for determining the orientation of specific molecular groups within a lipid bilayer, offering unparalleled detail about the headgroup conformation of DMPI. nih.govnih.gov By selectively deuterating parts of the DMPI molecule, researchers can use neutron scattering to precisely locate these labeled segments within the membrane structure. acs.orgacs.org

A key study on a mixed bilayer of DMPI and dimyristoylphosphatidylcholine (B1235183) (DMPC) utilized this approach to determine the orientation of the inositol headgroup. nih.govacs.org By comparing the neutron diffraction profiles of membranes with deuterated and non-deuterated DMPI headgroups, the depth of each deuterium atom within the bilayer was determined with a precision of ±0.5 Å. nih.govacs.org These experiments revealed that the inositol ring of DMPI is oriented more-or-less perpendicular to the plane of the membrane, extending out into the aqueous phase. nih.govnih.govacs.org This orientation is significant as it exposes the C4-hydroxyl group to the surrounding water, making it the most accessible site for phosphorylation in the biosynthesis of phosphoinositides. nih.govacs.org

Furthermore, the study showed that upon phosphorylation of the 4-position, the inositol ring undergoes a conformational change, tilting over so that the C5-hydroxyl group becomes the most extended into the water layer. nih.govacs.org This suggests a structural basis for the sequential phosphorylation of phosphatidylinositol.

| Deuterated Site in DMPI Headgroup | Depth within Bilayer (Å) |

| Deuterium 1 | Determined to ±0.5 Å |

| Deuterium 2 | Determined to ±0.5 Å |

| Deuterium 3 | Determined to ±0.5 Å |

| Deuterium 4 | Determined to ±0.5 Å |

| Deuterium 5 | Determined to ±0.5 Å |

| Deuterium 6 | Determined to ±0.5 Å |

Data based on neutron diffraction studies of specifically deuterated DMPI in mixed bilayers. nih.govacs.org

These findings, supported by similar studies, underscore the capability of neutron diffraction to provide detailed and direct information about the molecular architecture of DMPI in a membrane environment. bath.ac.ukosti.gov

X-ray Diffraction and Small-Angle X-ray Scattering (SAXS) for Membrane Assembly Analysis

X-ray diffraction studies on oriented multilayers of lipid mixtures can reveal the phase behavior and the formation of specific ordered structures. aps.org For instance, in mixtures of phosphatidylcholines with cholesterol, X-ray diffraction has been used to identify a modulated "ripple" phase at certain concentrations and temperatures. aps.org While a specific X-ray diffraction study on pure DMPI is not detailed in the provided results, the techniques are readily applicable. For example, X-ray diffraction on a 50:50 mixture of DMPI and DMPC showed a bilayer repeat distance of 46.2 Å in the fully hydrated Lα phase at 50 °C. acs.org

| System | Technique | Key Finding |

| 50:50 DMPI:DMPC mixture | X-ray Diffraction | Bilayer repeat distance of 46.2 Å |

| POPC:POPS LUVs with GM1 | SAXS | Presence of GM1 leads to a significant shift of the main peak, indicating changes in membrane thickness |

Data compiled from X-ray diffraction and SAXS studies on lipid systems. acs.orgnih.gov

Computational Modeling and Simulation

Computational approaches have become indispensable in modern biophysics, offering a window into the molecular world that is often inaccessible to direct experimental observation. For Dimyristoylphosphatidylinositol, these methods have been crucial in predicting and understanding its behavior within the complex environment of a lipid bilayer.

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about the structural and dynamic properties of lipid bilayers. While extensive MD studies have been conducted on similar lipids such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and dipalmitoylphosphatidylcholine (DPPC), dedicated simulations of pure DMPI bilayers provide specific insights into its unique characteristics. researchgate.netnih.gov

MD simulations of lipid bilayers composed of phosphatidylcholines, which share the same acyl chains as DMPI, have established key parameters that are critical for validating simulation accuracy. These include the area per lipid, bilayer thickness, and acyl chain order parameters. nih.govrsc.org For instance, simulations of DMPC bilayers have reported an average area per lipid of approximately 0.604 ± 0.003 nm². researchgate.net Such simulations are computationally intensive, often requiring equilibration times on the nanosecond to microsecond timescale to achieve a stable system. researchgate.netnih.gov

Table 1: Comparison of Key Bilayer Properties from MD Simulations of Related Phospholipids

| Parameter | DMPC | DPPC | Expected for DMPI |

|---|---|---|---|

| Area per Lipid (Ų) | ~60.4 | ~63.0 | Similar to DMPC due to identical acyl chains |

| Bilayer Thickness (Å) | ~34.0 | ~45.0 | Similar to DMPC |

Note: The values for DMPC and DPPC are derived from published simulation data. The expected values for DMPI are based on structural similarity.

The orientation and conformation of the inositol headgroup of DMPI are critical for its biological function, as they determine the accessibility of hydroxyl groups for phosphorylation and interaction with proteins. Computational modeling, in conjunction with experimental data from techniques like neutron diffraction, has been pivotal in elucidating the precise orientation of the DMPI headgroup.

Neutron diffraction studies on specifically deuterated DMPI in mixed bilayers with DMPC have provided high-resolution data on the location of different parts of the inositol ring within the bilayer. nih.govnih.gov These experiments, combined with computational modeling, have revealed that the inositol ring of DMPI extends perpendicularly from the membrane surface. nih.govresearchgate.net In this orientation, the C4-hydroxyl group is the most exposed to the aqueous environment. nih.gov

Upon phosphorylation at the 4-position to form this compound-4-phosphate (DMPI-4P), a significant conformational change occurs. The inositol ring tilts, causing the C5-hydroxyl group to become the most extended into the aqueous phase. nih.govnih.gov This reorientation is thought to be driven by electrostatic interactions and is crucial for the subsequent phosphorylation at the 5-position to form phosphatidylinositol-4,5-bisphosphate (PIP2). nih.gov

Computational modeling has been used to refine the possible conformations of the headgroup that are consistent with the experimental data. These models suggest that intramolecular hydrogen bonding, for instance between the C2-OH of the inositol ring and the phosphate (B84403) group, plays a role in stabilizing the headgroup conformation.

Table 2: Headgroup Orientation of DMPI and its Phosphorylated Derivative

| Compound | Headgroup Orientation | Most Exposed Hydroxyl Group |

|---|---|---|

| DMPI | Perpendicular to membrane surface | C4-OH |

Data derived from neutron diffraction and computational modeling studies. nih.govnih.govnih.gov

Advanced Biophysical Characterization Techniques

Beyond computational methods, a suite of advanced biophysical techniques allows for the real-time, sensitive analysis of DMPI-containing membranes and their interactions with other molecules.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a surface-sensitive technique that measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor. nih.gov These parameters provide real-time information on the mass and viscoelastic properties of adlayers, making QCM-D a powerful tool for studying the formation of supported lipid bilayers (SLBs) and their interactions with molecules such as proteins and peptides. nih.govbiolinscientific.com

The formation of an SLB from vesicle fusion onto a sensor surface can be monitored by characteristic changes in Δf and ΔD. researchgate.netmdpi.com Initially, the adsorption of intact vesicles leads to a decrease in frequency and an increase in dissipation, indicative of a soft, hydrated layer. biolinscientific.com As the vesicles rupture and fuse to form a continuous bilayer, the dissipation decreases, reflecting the formation of a more rigid and less hydrated film. biolinscientific.com

While specific QCM-D data for pure DMPI bilayers is not extensively published, the technique is well-suited to study the interaction of proteins with DMPI-containing membranes. By immobilizing a DMPI-containing SLB on the sensor, the binding kinetics and conformational changes of proteins upon interaction with the membrane can be quantified. For example, studies on other lipid systems have shown that protein binding typically leads to a decrease in frequency (mass increase) and can be accompanied by changes in dissipation that reflect alterations in the viscoelasticity of the membrane-protein complex. nih.gov

Table 3: Illustrative QCM-D Signatures for Lipid Bilayer Formation and Protein Interaction

| Process | Change in Frequency (Δf) | Change in Dissipation (ΔD) | Interpretation |

|---|---|---|---|

| Vesicle Adsorption | Decrease | Increase | Formation of a soft, hydrated vesicle layer |

| Vesicle Rupture & Bilayer Formation | Increase (relative to vesicle layer) | Decrease | Formation of a more rigid, planar bilayer |

This table illustrates typical QCM-D responses observed for lipid systems and is applicable to the study of DMPI.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the topography of surfaces at the nanometer scale. nih.gov In the context of lipid research, AFM is used to image supported lipid bilayers in a fluid environment, providing information on their morphology, the presence of domains, and defects. nih.govresearchgate.net

For AFM studies, a smooth and stable supported lipid bilayer is essential. nih.gov Methodologies have been developed to prepare structurally homogeneous lipid bilayers on substrates like mica. nih.govnih.gov AFM imaging can reveal the formation of lipid domains in mixed lipid bilayers, where different lipid phases can be distinguished by height differences due to variations in lipid packing. capes.gov.br

In addition to imaging, AFM can be used in a force spectroscopy mode to probe the mechanical properties of lipid bilayers, such as their elasticity and breakthrough force. nih.govnih.gov In this mode, the AFM tip is pressed into the bilayer, and the resulting force-distance curve provides information about the bilayer's mechanical resistance. parksystems.com While specific AFM studies on pure DMPI bilayers are not abundant, the technique has been used to characterize the nanomechanical properties of similar lipids like DMPC. researchgate.net For instance, the Young's modulus of lipid bilayers can be determined from AFM nanoindentation experiments. nih.gov

Table 4: Potential AFM Applications in DMPI Bilayer Research

| AFM Mode | Information Obtained | Example Finding (from related lipids) |

|---|---|---|

| Imaging | Bilayer morphology, domain structure, defects | Visualization of phase-separated domains in mixed bilayers |

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique for measuring nanometer-scale distances and their changes over time within or between biomolecules. nih.govnih.gov It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two fluorophores, making smFRET a "molecular ruler." researchgate.net

For example, smFRET can be used to investigate how the interaction with a DMPI-containing membrane affects the conformational ensemble of a protein, or to monitor the dynamics of a membrane protein embedded in a DMPI-rich environment. nih.govnih.gov Recent studies have also utilized smFRET to investigate the morphological changes in lipid vesicles themselves in response to environmental factors. nih.govbiorxiv.org This approach could be applied to study how the inclusion of DMPI affects the stability and dynamics of lipid vesicles.

Table 5: Applications of smFRET in the Study of DMPI-Related Systems

| System Studied | Information Gained |

|---|---|

| Protein interacting with DMPI membrane | Conformational changes, binding dynamics |

| Membrane protein in DMPI bilayer | Subunit movements, channel gating |

Mechanistic Insights and Broader Biological Contexts

Dimyristoylphosphatidylinositol in Cellular Signaling Processes

Cellular signaling is a complex network of communication that governs fundamental cellular activities. DMPI is a vital participant in these processes, primarily through its role as a precursor for second messengers and its influence on downstream signaling events. ontosight.aivt.edu

Role in Second Messenger Generation Pathways (e.g., Inositol (B14025) Trisphosphate, Diacylglycerol)

DMPI can serve as a substrate for the enzyme phospholipase C (PLC). ontosight.ai Upon activation by various stimuli, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a derivative of phosphatidylinositol, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). ontosight.ainih.govderangedphysiology.comwikipedia.org

Inositol 1,4,5-trisphosphate (IP3): This water-soluble molecule diffuses through the cytoplasm and binds to specific receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytosol. nih.govwikipedia.org This elevation in intracellular calcium concentration is a ubiquitous signal that modulates a wide array of cellular processes, including muscle contraction, neurotransmitter release, and gene transcription. berkeley.edu

Diacylglycerol (DAG): Being hydrophobic, DAG remains embedded in the plasma membrane. derangedphysiology.com Here, it functions to recruit and activate protein kinase C (PKC), a family of enzymes that phosphorylate a variety of protein substrates, thereby influencing cellular growth, differentiation, and apoptosis. nih.gov

The generation of these second messengers from phosphatidylinositol derivatives represents a critical amplification step in signal transduction, allowing a small initial signal to elicit a robust cellular response. wikipedia.org

Regulation of Downstream Signaling Events via Phosphoinositides

The derivatives of phosphatidylinositol, collectively known as phosphoinositides, are not merely precursors to second messengers but are themselves key regulators of signaling pathways. nih.govcellsignal.com The phosphorylation of the inositol headgroup of phosphatidylinositol at various positions by specific kinases creates a diverse set of signaling molecules. nih.gov These phosphorylated forms, including phosphatidylinositol 3,4,5-trisphosphate (PIP3), act as docking sites on the membrane for various proteins containing specific binding domains, such as Pleckstrin Homology (PH) domains. nih.govcellsignal.com

This recruitment of signaling proteins to the membrane is a crucial step in many signaling cascades, including the PI3K/Akt pathway, which is central to cell growth, survival, and metabolism. nih.govbiorxiv.org By providing a platform for the assembly of signaling complexes, phosphoinositides, derived from the same family as DMPI, play a pivotal role in the spatial and temporal regulation of cellular signaling. nih.govnih.gov

Role of this compound in Membrane Identity and Dynamics

Cellular membranes are not static structures; they are dynamic entities with distinct compositions and functions. DMPI and its related phosphoinositides are integral to establishing and maintaining the unique identity and dynamic nature of these membranes. nih.govresearchgate.net

Contribution to General Cell Membrane Structure and Fluidity

As a phospholipid, DMPI is an essential component of the cell membrane, contributing to its fundamental structure. ontosight.ai Like other phospholipids (B1166683), it possesses a hydrophilic head (the inositol ring and phosphate (B84403) group) and two hydrophobic tails (the myristoyl chains). ontosight.ai This amphipathic nature drives the self-assembly of phospholipids into a bilayer, the basic framework of all biological membranes. khanacademy.orglibretexts.org

Integration into the Fluid-Mosaic Membrane Model and its Extensions

The fluid-mosaic model, proposed by Singer and Nicolson in 1972, describes the cell membrane as a two-dimensional fluid in which proteins are embedded. nih.govwikipedia.org DMPI, as a component of the phospholipid matrix, fits seamlessly into this model. nih.gov The model emphasizes the lateral movement of both lipids and proteins within the membrane, a concept crucial for many membrane functions. nih.govmdpi.com

Over time, the fluid-mosaic model has been refined to include the concept of membrane domains or rafts, which are specialized regions enriched in certain lipids and proteins. mdpi.com These domains are thought to play important roles in cellular signaling by concentrating signaling molecules. Phosphoinositides, the family to which DMPI belongs, are known to be involved in the formation and function of these specialized membrane domains. researchgate.net

This compound within Immune Cell Signaling Contexts (Biophysical Foundations)

The biophysical properties of the cell membrane are increasingly recognized as critical regulators of immune cell function. nih.govfrontiersin.org Phosphoinositide signaling, in which DMPI plays a foundational role, is deeply intertwined with the biophysical events that govern immune cell activation and migration. mdpi.comnih.gov

The plasma membrane of immune cells serves as a platform for receptor-ligand interactions that initiate signaling cascades. nih.govfrontiersin.org The local concentration and phosphorylation state of phosphoinositides can influence the organization and function of these receptors. For instance, the generation of PIP3 at the leading edge of a migrating immune cell is a key event that directs cell movement. nih.gov

Furthermore, the physical properties of the membrane, such as fluidity and curvature, which are influenced by its lipid composition (including the presence of lipids like DMPI), can affect the clustering of signaling molecules and the formation of signaling platforms. nih.govfrontiersin.org The interaction of phosphoinositides with the cytoskeleton also plays a crucial role in the dynamic shape changes that are characteristic of immune cells during processes like phagocytosis and migration. mdpi.com Research in this area is beginning to uncover the intricate interplay between the biochemical signals generated from phosphoinositides and the physical forces and structures of the immune cell membrane. stanford.edu

Future Directions in Dimyristoylphosphatidylinositol Research

Integrative Approaches Combining Experimental and Computational Methodologies for Complex Systems

The complexity of biological membranes necessitates a research approach that merges the predictive power of computational modeling with the empirical validation of experimental techniques. nih.govfrontiersin.org This synergy is crucial for building accurate models of how DMPI and other lipids behave in intricate multicomponent systems.

Computational methods, particularly molecular dynamics (MD) simulations, allow researchers to model the behavior of lipid bilayers with high temporal and spatial resolution. researchgate.netplos.org These simulations can predict macroscopic properties like area per headgroup, density profiles, and lipid order parameters, which can then be compared with experimental data. researchgate.net For instance, force fields for phosphoinositides like PIP2, a derivative of phosphatidylinositol, have been designed using quantum mechanical methods and validated by ensuring that simulations produce results consistent with experimental measurements of DPPC bilayers. researchgate.net

Experimental techniques provide the ground truth needed to refine and validate these computational models. Neutron diffraction studies, for example, have been combined with computer modeling to determine the headgroup orientation of Dimyristoylphosphatidylinositol-4-phosphate (a DMPI derivative) in mixed lipid bilayers. core.ac.uk Similarly, Variable Angle Sample Spinning (VASS) NMR is another powerful technique that, when combined with computational methods, provides orientational restraints on phosphoinositides within a membrane-like bilayer, helping to define their headgroup geometry at the membrane surface. nih.gov

This iterative process of simulation and experimentation, where computational predictions guide new experiments and experimental results constrain and improve the models, is essential. It allows for a more robust understanding of phenomena that are difficult to observe directly, such as the formation of lipid nanodomains or the subtle conformational changes in DMPI upon protein binding. mdpi.com The integration of multi-omics data with these biophysical approaches further promises to link molecular behaviors to broader physiological and pathological processes. nih.gov

| Methodology | Type | Contribution to Integrative Research | Example Application |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Computational | Provides atomic-level dynamic views of lipid-lipid and lipid-protein interactions over time. researchgate.netplos.org | Simulating DMPI-containing bilayers to predict lipid packing and phase behavior. |

| Neutron Diffraction | Experimental | Determines the precise location and orientation of specific molecules, like the DMPI headgroup, within a bilayer. core.ac.uk | Localizing the inositol (B14025) ring of DMPI derivatives in mixed membranes with DMPC. core.ac.uk |

| Nuclear Magnetic Resonance (NMR) | Experimental | Provides structural and dynamic information, such as headgroup geometry and lipid mobility. nih.gov | Using VASS NMR to derive orientational constraints for phosphoinositide headgroups. nih.gov |

| Quantum Mechanics (QM) Calculations | Computational | Used to develop accurate force field parameters for novel or modified lipids for use in MD simulations. researchgate.net | Calculating partial charges for the PIP2 headgroup to ensure realistic simulation behavior. researchgate.net |

Elucidating the Dynamics of this compound-Protein Complexes at Atomic Resolution

A central goal in membrane biology is to understand the precise molecular choreography between lipids and proteins. Future research will increasingly focus on capturing the dynamics of DMPI-protein interactions at atomic resolution, revealing not just static structures but the full spectrum of conformational changes that govern biological function. illinois.edunih.gov

Achieving this level of detail requires a combination of high-resolution experimental techniques and advanced computational simulations. nih.gov Solid-state NMR spectroscopy is a powerful tool for this purpose, as it can provide atomic-resolution information about protein and lipid dynamics over a vast range of timescales within a membrane environment. illinois.edu When paired with MD simulations, NMR data can validate computational models and provide a more complete picture of the structural fluctuations occurring in the protein-lipid complex. illinois.edu

Cross-linking mass spectrometry (XL-MS) is another emerging technique that provides crucial information on protein-protein and protein-lipid interactions. nih.govabcam.comnih.gov By chemically linking molecules that are in close proximity, XL-MS can identify interaction partners and map the topology of transient or weak complexes, which are often difficult to capture with other methods. abcam.comnih.gov This information provides distance restraints that can be used to build and refine structural models of DMPI-protein assemblies. nih.gov

These experimental approaches, integrated with long-timescale MD simulations, will allow researchers to:

Map Binding Interfaces: Identify the specific residues on a protein that directly contact DMPI and the atoms on the DMPI molecule involved in the interaction.

Characterize Conformational Changes: Observe how the binding of DMPI induces structural changes in a protein, and vice-versa. nih.gov

Distinguish Between Interaction Modes: Differentiate between transient, weak interactions and the formation of stable, long-lived complexes. abcam.com

This atomic-level understanding is critical for explaining how DMPI participates in signaling cascades, protein anchoring, and the regulation of enzyme activity at the membrane surface. plos.org

| Technique | Resolution | Type of Information Provided | Relevance to DMPI-Protein Complexes |

|---|---|---|---|

| Solid-State NMR (ssNMR) | Atomic | Provides information on molecular structure, orientation, and dynamics over a wide range of timescales. illinois.edu | Can determine the orientation of the DMPI headgroup when bound to a protein and characterize the dynamics of the protein's lipid-binding domain. |

| Cross-Linking Mass Spectrometry (XL-MS) | Residue-level | Identifies proximal amino acid residues and interaction partners, providing distance restraints for structural modeling. nih.gov | Maps the binding interface between DMPI-interacting proteins and can capture transient interactions. abcam.com |

| Molecular Dynamics (MD) Simulations | Atomic | Simulates the movement of atoms over time, revealing conformational flexibility, binding energies, and interaction pathways. plos.org | Models the entire process of a protein binding to a DMPI-containing membrane, revealing dynamic changes that are difficult to capture experimentally. nih.gov |

| X-ray Crystallography | Atomic | Provides a high-resolution, static snapshot of a molecule's three-dimensional structure. | Can solve the structure of a protein's lipid-binding domain, often in complex with a soluble headgroup analog of DMPI. |

Advancing Model Systems for Complex Biological Membrane Mimicry and Function

To study the specific functions of lipids like DMPI, researchers rely on model membrane systems that recapitulate the physicochemical properties of biological membranes in a controlled, simplified environment. nih.govmdpi.com While simple models like liposomes and monolayers have been invaluable, the future lies in developing more sophisticated platforms that better mimic the complexity and dynamic nature of cellular membranes. doi.orgnih.govnih.gov

Advanced model systems are moving beyond single-component bilayers to incorporate a more biologically relevant variety of lipids, including cholesterol and lipids with different acyl chain lengths and headgroups, to better simulate the environment of a plasma membrane. doi.orgnih.gov The key model systems being advanced include:

Supported Lipid Bilayers (SLBs): These models involve forming a lipid bilayer on a solid substrate. mdpi.com SLBs are highly stable and compatible with a range of surface-sensitive techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), which can provide detailed structural information. researchgate.net They are extensively used to study lipid interactions and the binding of proteins to membranes containing specific lipids like DMPI. mdpi.comresearchgate.net

Giant Unilamellar Vesicles (GUVs): GUVs are cell-sized liposomes that allow for direct visualization of membrane dynamics, such as phase separation and protein-induced budding or fission, using fluorescence microscopy. nih.gov Their size makes them ideal for studying processes that involve large-scale membrane deformations.

Tethered Bilayer Lipid Membranes (tBLMs): In these systems, the bilayer is separated from the solid support by a flexible polymer cushion. This design provides a more "natural" environment for incorporating transmembrane proteins and allows for the use of electrochemical techniques to study ion channel function and membrane transport. nih.gov

The future of this field involves creating multi-component, asymmetric bilayers that mimic the distinct lipid compositions of the inner and outer leaflets of the plasma membrane. Incorporating DMPI specifically into the inner leaflet of such a model would provide a powerful platform for studying the recruitment and activation of cytosolic proteins in a highly controlled, yet realistic, setting. nih.gov

| Model System | Key Features | Primary Applications for DMPI Research | Limitations |

|---|---|---|---|

| Liposomes/Vesicles | Spherical, aqueous-core bilayers; easy to prepare with varied compositions. nih.gov | Studying passive permeability, protein binding, and overall membrane properties. | Small size can limit microscopy; curvature can influence protein interactions. |

| Supported Lipid Bilayers (SLBs) | Planar bilayer on a solid support; highly stable and suitable for surface probes (AFM, QCM-D). mdpi.comresearchgate.net | High-resolution imaging of DMPI-containing domains; studying protein adsorption and 2D diffusion. | Proximity to the solid support can restrict the mobility of transmembrane proteins. |

| Giant Unilamellar Vesicles (GUVs) | Cell-sized (10-100 µm) vesicles; allow for direct visualization with light microscopy. nih.gov | Observing DMPI-dependent protein recruitment, lipid raft formation, and membrane remodeling events in real-time. | Can be challenging to produce consistently; less stable than SLBs. |

| Tethered Bilayer Lipid Membranes (tBLMs) | Bilayer is cushioned from the support, allowing space for transmembrane protein domains. nih.gov | Studying the function of ion channels or transporters that are regulated by DMPI. | More complex to fabricate than SLBs or liposomes. |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing DMPI in lipid bilayer studies?

- Methodological Answer : DMPI is synthesized via esterification of myristic acid to the glycerol backbone of phosphatidylinositol. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for purity assessment (>98%) . For bilayer formation, dynamic light scattering (DLS) and transmission electron microscopy (TEM) are used to monitor vesicle size and stability. Protocols should specify lipid hydration temperatures (e.g., 45–50°C for myristoyl chains) and buffer conditions (e.g., Tris-HCl, pH 7.4) .

Q. How do researchers ensure reproducibility in DMPI-based membrane experiments?

- Methodological Answer : Reproducibility requires strict control of:

- Lipid hydration : Use pre-weighed DMPI aliquots stored at -80°C under argon to prevent oxidation.

- Buffer composition : Document ionic strength and pH, as these affect phase behavior.

- Temperature cycles : Perform repeated heating/cooling steps to eliminate metastable states.

Data should be reported with biological/technical replicates (n ≥ 3) and statistical methods (e.g., ANOVA) .

Q. What analytical techniques are critical for assessing DMPI phase behavior and stability?

- Methodological Answer : Differential scanning calorimetry (DSC) is essential to determine phase transition temperatures (Tm), while fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene) quantifies membrane fluidity. For stability, accelerated degradation studies under varying pH/temperature conditions are analyzed via HPLC or thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can DMPI’s role in GPI-anchored protein studies be optimized for drug delivery systems?

- Methodological Answer : DMPI’s dimyristoyl chains enhance membrane integration of GPI-anchored proteins (e.g., VSG in Trypanosoma). To optimize drug delivery:

- Surface density : Use quartz crystal microbalance (QCM) to measure protein adsorption kinetics.

- Stability assays : Monitor leakage of encapsulated drugs (e.g., doxorubicin) under shear stress.

Reference structural analogs (e.g., DMPG in ) to contrast charge effects .

Q. What strategies resolve contradictions in DMPI’s interaction with cationic amphiphiles?

- Methodological Answer : Conflicting data on DMPI-cationic lipid interactions (e.g., phase separation vs. fusion) arise from varying charge ratios and hydration methods. Resolve discrepancies by:

- Zeta potential measurements : Quantify surface charge changes.

- Cryo-EM : Visualize domain formation at nanometer resolution.

Cross-validate with molecular dynamics simulations using force fields like CHARMM36 .

Q. How can DMPI-based biosensors be validated for biopharmaceutical process analytics?

- Methodological Answer : Validate using:

- Specificity tests : Exclude cross-reactivity with contaminants (e.g., host cell proteins).

- Sensitivity thresholds : Determine limits of detection (LOD) via serial dilution.

Align with FDA guidelines for assay qualification, including robustness (e.g., pH/temperature tolerance) and precision (CV ≤ 15%) .

Data Reporting and Compliance

Q. What are the best practices for documenting DMPI-related data in publications?

- Methodological Answer :

- Tables : Use Word table formats with NEMSIS-compliant labels (e.g., lipid composition, Tm). Include footnotes for experimental deviations .

- Figures : Provide raw DSC thermograms and fitted curves (R<sup>2</sup> ≥ 0.95). Avoid duplicating data in text .

Q. How to address ethical and data protection concerns in DMPI research involving human-derived materials?

- Methodological Answer : For studies using human cells/membranes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products